![molecular formula C21H18N4O B2527958 5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863446-26-8](/img/structure/B2527958.png)
5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Vue d'ensemble
Description
5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with cinnamyl and p-tolyl substituents, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.
Analyse Des Réactions Chimiques
Formation of Pyrazolo[3,4-d]pyrimidine Core
The core structure is typically formed by cyclizing pyrazole derivatives with appropriate reagents:
-
Step 1 : Preparation of pyrazole-o-aminonitriles via reactions of hydrazino-pyridazines with ketene acetals or tetracyanoethylene .
-
Step 2 : Cyclization with formamide or hydrazine hydrate to form the pyrimidine ring .
Substitution Reactions
The cinnamyl group (C₆H₅-CH=CH₂) at position 5 is susceptible to:
-
Electrophilic Addition : Reactions with electrophiles (e.g., bromine, nitric acid).
-
Hydrogenation : Reduction of the double bond to form saturated derivatives.
The p-tolyl group (C₆H₄-CH₃) at position 1 can undergo:
-
Electrophilic Substitution : Nitration, sulfonation, or acetylation.
Oxidation/Reduction
-
Oxidation : The pyrimidine ring may oxidize under strong acidic conditions.
-
Reduction : The ketone group at position 4(5H) could be reduced to an alcohol or amine, depending on reagents .
Comparison of Synthetic Approaches
Biological Activity and Relevance
Pyrazolo[3,4-d]pyrimidine derivatives are explored for antimicrobial and anticancer activities . While the specific compound is not directly tested in the cited studies, analogs like compound 12b (from ) show potent EGFR inhibitory activity (IC₅₀ = 0.016 µM), highlighting the scaffold’s potential in drug design.
Future Research Directions
-
Functionalization : Investigating the reactivity of the cinnamyl group in cross-coupling reactions.
-
Biological Screening : Assessing the compound’s activity against microbial or cancer targets.
-
Structure-Activity Relationships (SAR) : Modifying substituents to optimize pharmacokinetic properties.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their structural versatility and biological relevance. Its molecular formula is , with a molecular weight of approximately 284.32 g/mol. The structural framework of this compound enables it to interact with various biological targets, making it a candidate for drug development.
Anti-inflammatory Properties
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, compounds within this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The synthesis of various derivatives has demonstrated lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, suggesting a favorable safety profile for potential therapeutic use .
Anticancer Activity
The compound's ability to inhibit cell proliferation has been explored in various cancer models. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, some derivatives have shown efficacy against breast cancer cell lines by targeting specific kinases involved in tumor growth .
Antimicrobial Effects
In addition to its anti-inflammatory and anticancer properties, 5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has demonstrated antimicrobial activity against various bacterial strains. Studies utilizing disc diffusion methods have revealed that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Case Study 1: Anti-inflammatory Evaluation
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models. The results indicated that several compounds significantly reduced inflammation with lower toxicity compared to standard treatments like Diclofenac. This highlights the therapeutic potential of these compounds in managing inflammatory disorders .
Case Study 2: Anticancer Screening
In vitro studies on breast cancer cell lines treated with this compound showed a marked decrease in cell viability and induction of apoptosis. Molecular docking studies suggested that the compound binds effectively to the ATP-binding site of key kinases involved in cancer progression, supporting its role as a potential anticancer agent .
Mécanisme D'action
The mechanism of action of 5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-phenyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-benzyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-(4-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the cinnamyl group, which imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it a valuable candidate for further research and development in various fields .
Activité Biologique
5-Cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound belonging to the pyrazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the cinnamyl and p-tolyl substituents, suggest that it may exhibit significant pharmacological properties.
Chemical Structure and Properties
The chemical formula of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅N₃O |
Molecular Weight | 241.29 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in cell signaling pathways. It is hypothesized that the compound may act as an inhibitor of certain kinases, which are crucial in regulating cell proliferation and survival. This interaction can potentially lead to therapeutic applications in cancer treatment.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit promising anticancer activities. For instance, studies have shown that related pyrazolo compounds can inhibit kinases such as Pim-1 and Flt-3, which are implicated in various cancers. These inhibitors have demonstrated significant potency in cell-based assays, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
In addition to anticancer activity, compounds with similar structures have been evaluated for anti-inflammatory effects. For example, derivatives of pyrazolo compounds have shown inhibition of COX enzymes (cyclooxygenases), which are key players in inflammatory processes. The anti-inflammatory activity of these compounds is often measured using IC50 values in various assays .
Study on Kinase Inhibition
A study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives highlighted their role as potent inhibitors of Pim-1 kinase. The lead compounds demonstrated submicromolar potency in inhibiting BAD phosphorylation and colony formation in cancer cell lines . This suggests a potential pathway for further research into the effectiveness of this compound as an anticancer agent.
Anti-inflammatory Evaluation
Another investigation into the anti-inflammatory properties of pyrazole derivatives found that certain compounds exhibited high selectivity against COX-2 with IC50 values ranging from 0.02 to 0.04 μM . These findings indicate that modifications to the pyrazole structure can enhance anti-inflammatory activity, suggesting that similar modifications to this compound could yield promising results.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-16-9-11-18(12-10-16)25-20-19(14-23-25)21(26)24(15-22-20)13-5-8-17-6-3-2-4-7-17/h2-12,14-15H,13H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAELXXHDRLPDHJ-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)C/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.